![molecular formula C17H26N6O B5642102 1-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5642102.png)
1-{[3-(3-methylbutyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-pyrimidinyl)-1,4-diazepane
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Overview
Description
Synthesis Analysis
The synthesis of complex molecules involving 1,4-diazepane derivatives often employs multifaceted strategies that include the formation of intermediate compounds, ring closures, and the introduction of functional groups in a step-wise manner. For example, a method for synthesizing 1,4-diazepane derivatives could involve the initial formation of chalcones through the use of reagents like Bredereck's reagent for selective formation, followed by ring closure reactions to form the diazepane core (Malathi & Chary, 2019). Another approach could involve the convergent synthesis from aromatic aldehydes, ketones, and ethane-1,2-diamine, catalyzed by effective organocatalysts to form trisubstituted hexahydroimidazo[1,2-a]pyridine and 1,4-diazepane derivatives (Jiang et al., 2017).
Molecular Structure Analysis
The molecular structure of 1,4-diazepane derivatives can be characterized by various spectroscopic techniques such as IR, NMR, and mass analysis. These techniques provide insights into the arrangement of atoms, the presence of functional groups, and the overall geometry of the molecule. The analysis can reveal how the substitution patterns on the diazepane ring influence the molecular conformation and stability.
Chemical Reactions and Properties
1,4-Diazepane derivatives can undergo a variety of chemical reactions, including nucleophilic substitutions, cycloadditions, and ring expansions. The reactivity can be influenced by the presence of substituents on the diazepane ring and the nature of the other fused rings or functional groups. For instance, selective C-acylation reactions can lead to the formation of novel pyrimidinone or fused pyrimidinone derivatives, showcasing the versatility of 1,4-diazepane derivatives in synthetic chemistry (Masurier et al., 2012).
properties
IUPAC Name |
3-(3-methylbutyl)-5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N6O/c1-14(2)5-6-15-20-16(24-21-15)13-22-9-4-10-23(12-11-22)17-18-7-3-8-19-17/h3,7-8,14H,4-6,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKFYOFUBVXLAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1=NOC(=N1)CN2CCCN(CC2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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